Cas no 79545-11-2 (2-(4-Amino-3-nitrophenyl)acetonitrile)

2-(4-Amino-3-nitrophenyl)acetonitrile is a nitrophenyl-substituted acetonitrile derivative with applications in organic synthesis and pharmaceutical intermediates. The compound features both an amino and a nitro functional group on the phenyl ring, providing versatile reactivity for further chemical modifications, such as reductions or coupling reactions. Its acetonitrile moiety enhances solubility in polar organic solvents, facilitating handling in synthetic workflows. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups makes it a valuable building block for constructing heterocycles or fine-tuning electronic properties in advanced materials. Suitable for controlled functionalization, it is commonly utilized in medicinal chemistry and agrochemical research. Proper handling under inert conditions is recommended due to potential sensitivity.
2-(4-Amino-3-nitrophenyl)acetonitrile structure
79545-11-2 structure
Product Name:2-(4-Amino-3-nitrophenyl)acetonitrile
CAS No:79545-11-2
MF:C8H7N3O2
MW:177.160081148148
CID:1028372
PubChem ID:14891905
Update Time:2025-06-27

2-(4-Amino-3-nitrophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Amino-3-nitrophenyl)acetonitrile
    • DTXSID10565034
    • 79545-11-2
    • GGNLMWPHWILCLH-UHFFFAOYSA-N
    • G11463
    • CS-0331044
    • 1-amino-2-nitro-4-cyanomethylbenzene
    • (4-Amino-3-nitrophenyl)acetonitrile
    • SCHEMBL11089232
    • AKOS022172441
    • Inchi: 1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2
    • InChI Key: GGNLMWPHWILCLH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(C=CC(CC#N)=C1)N)=O

Computed Properties

  • Exact Mass: 177.053826475g/mol
  • Monoisotopic Mass: 177.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 95.6Ų

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Additional information on 2-(4-Amino-3-nitrophenyl)acetonitrile

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS No. 79545-11-2): An Overview of Its Properties, Applications, and Recent Research

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS No. 79545-11-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(3-nitro-4-cyanophenyl)amine, is characterized by its unique chemical structure, which includes an amino group, a nitro group, and a cyano group attached to a benzene ring. These functional groups endow the molecule with a range of interesting properties and potential applications.

The chemical structure of 2-(4-Amino-3-nitrophenyl)acetonitrile is particularly noteworthy due to its aromatic ring and the presence of both electron-donating (amino) and electron-withdrawing (nitro and cyano) groups. This combination of functional groups can influence the compound's reactivity, solubility, and biological activity, making it a valuable candidate for various chemical and biological studies.

In recent years, significant advancements have been made in understanding the properties and applications of 2-(4-Amino-3-nitrophenyl)acetonitrile. One of the key areas of research has been its potential as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo various chemical transformations, such as reduction, substitution, and coupling reactions, makes it a useful building block in the development of new drugs.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-(4-Amino-3-nitrophenyl)acetonitrile as a precursor in the synthesis of novel antitumor agents. The researchers demonstrated that derivatives of this compound exhibited potent cytotoxic activity against several cancer cell lines. This finding underscores the potential of 2-(4-Amino-3-nitrophenyl)acetonitrile in cancer therapy and opens up new avenues for drug discovery.

Beyond its pharmaceutical applications, 2-(4-Amino-3-nitrophenyl)acetonitrile has also been explored for its use in materials science. Its unique electronic properties make it a promising candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent research has shown that derivatives of this compound can be used to enhance the performance of these devices by improving their efficiency and stability.

The physical properties of 2-(4-Amino-3-nitrophenyl)acetonitrile, including its melting point, boiling point, and solubility, have been extensively studied. The compound is typically a solid at room temperature with a melting point ranging from 150 to 155°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are crucial for its handling and processing in both laboratory and industrial settings.

In terms of safety and handling, it is important to note that while 2-(4-Amino-3-nitrophenyl)acetonitrile is not classified as a hazardous material under current regulations, it should still be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound.

The environmental impact of 2-(4-Amino-3-nitrophenyl)acetonitrile is another area of ongoing research. Studies have shown that the compound can be biodegraded under certain conditions, but more research is needed to fully understand its environmental fate and potential ecological effects. Efforts are being made to develop more sustainable synthesis methods for this compound to minimize its environmental footprint.

In conclusion, 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS No. 79545-11-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new uses for this compound will be discovered, further solidifying its importance in various scientific fields.

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